(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione
Description
This compound is a thiazolidinedione derivative featuring a substituted chromenyl moiety. Thiazolidinediones (TZDs) are a class of heterocyclic compounds known for their pharmacological applications, particularly as insulin sensitizers in type 2 diabetes mellitus. The unique structural aspect of this molecule lies in its (2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl methoxybenzyl substitution at the 5-position of the thiazolidinedione core. The stereochemistry (5R, 2R) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities.
Properties
CAS No. |
640275-14-5 |
|---|---|
Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5R)-5-[[4-[[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24-/m1/s1 |
InChI Key |
GXPHKUHSUJUWKP-NTKDMRAZSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This step often involves the reaction of a suitable amino acid derivative with a thioester or a thiol in the presence of a base.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidine-2,4-dione core.
Introduction of the Chroman Ring System: The chroman ring system is usually synthesized separately and then attached to the benzyl group through an etherification reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring.
Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with modified chroman rings.
Reduction: Dihydro derivatives of the thiazolidine-2,4-dione core.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Antidiabetic Properties
Troglitazone was primarily developed as a thiazolidinedione antidiabetic agent. It acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that Troglitazone can improve insulin sensitivity in patients with type 2 diabetes mellitus by enhancing glucose uptake in muscle and adipose tissues .
Antioxidant Activity
Studies have shown that the compound exhibits antioxidant properties, which can help mitigate oxidative stress related to various chronic diseases. The presence of the hydroxy group contributes to its ability to scavenge free radicals, thus potentially reducing cellular damage .
Molecular Mechanism
The mechanism of action involves the activation of PPAR-γ, leading to the regulation of genes involved in glucose and lipid metabolism. This activation enhances fatty acid storage and glucose metabolism while inhibiting the production of inflammatory cytokines .
Synergistic Effects
Research has explored the synergistic effects of Troglitazone with other compounds for enhanced therapeutic outcomes in metabolic syndrome and cardiovascular diseases. Combining it with antioxidants or other antihyperglycemic agents has shown promising results in improving overall efficacy .
Efficacy in Type 2 Diabetes
Clinical trials have demonstrated that Troglitazone can significantly lower HbA1c levels in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic medications. However, its use has been limited due to safety concerns related to hepatotoxicity .
Case Studies on Safety Profile
Several case studies have reported instances of liver enzyme elevation associated with Troglitazone use, leading to its withdrawal from the market in many regions. These findings highlight the importance of monitoring liver function in patients prescribed this medication .
Research on New Formulations
Ongoing research aims to develop safer derivatives or formulations that retain the beneficial effects of Troglitazone while minimizing adverse effects. Nanotechnology and drug delivery systems are being explored to enhance bioavailability and target specific tissues more effectively .
Broader Therapeutic Applications
Beyond diabetes management, future studies may investigate the potential applications of Troglitazone in treating other conditions such as obesity-related inflammation and certain types of cancer due to its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The chroman ring system may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The thiazolidine-2,4-dione core could interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related thiazolidinediones and chromenyl derivatives to highlight differences in substituents, synthesis, and bioactivity.
Key Findings:
Antioxidant Activity: The target compound’s chromenyl group shares structural similarities with 5-hydroxy-6,7,8-trimethoxyflavone , which exhibits potent radical scavenging. The tetramethyl substitution on the chromenyl ring may enhance lipid solubility, improving membrane penetration compared to polar analogues like 5-aminosalicylate .
Synthetic Routes: Unlike thiazolidinones synthesized via benzylidene condensation (e.g., compound D8 in ), the target compound likely requires stereoselective coupling of the chromenyl-methoxybenzyl group to the TZD core, similar to methods described for 5-aroylmethylene thiazolidines .
Bioactivity vs. Antimicrobial Derivatives: While thiazolidinediones with azo linkages (e.g., compound 18 in ) show antimicrobial properties, the chromenyl-TZD’s bioactivity may prioritize metabolic or antioxidant pathways due to its flavonoid-like substituents.
Research Implications and Gaps
- Antioxidant Mechanism : Further studies are needed to quantify radical scavenging capacity (e.g., DPPH assay) and compare it to 5-ASA or Trolox .
- Stereochemical Impact : The (5R, 2R) configuration should be contrasted with other enantiomers to assess its role in biological activity.
- Therapeutic Potential: Structural analogs like 5-benzylidene rhodanines highlight the need to evaluate the chromenyl-TZD in diabetic or oxidative stress models.
Biological Activity
The compound (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2H-Chromen-2-Yl]Methoxy}Benzyl)-1,3-Thiazolidine-2,4-Dione , also known as DB08607 in DrugBank, belongs to the class of organic compounds known as 1-benzopyrans. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 441.54 g/mol. Its structure features a thiazolidine ring system linked to a benzyl group that is further substituted with a methoxy and a hydroxy-containing chromene moiety.
Antioxidant Activity
Research indicates that compounds with structures similar to (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2H-Chromen-2-Yl]Methoxy}Benzyl)-1,3-Thiazolidine-2,4-Dione exhibit significant antioxidant properties. The presence of the hydroxyl group in the chromene structure enhances the scavenging ability against free radicals. A study demonstrated that related chromene derivatives could effectively reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The thiazolidine moiety is known for its anti-inflammatory potential. In vitro studies have shown that thiazolidinediones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2H-Chromen-2-Yl]Methoxy}Benzyl)-1,3-Thiazolidine-2,4-Dione may possess similar effects .
The potential mechanisms through which this compound exerts its biological activity include:
- Inhibition of NF-kB Pathway : This pathway plays a pivotal role in regulating immune response and inflammation.
- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound may protect cells from oxidative damage.
- Modulation of Enzymatic Activity : The compound may influence enzymes involved in inflammatory processes and oxidative stress .
Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant efficacy of various thiazolidinedione derivatives in human cell lines. The results indicated that compounds structurally related to (5R)-5-(4-{[(2R)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2H-Chromen-2-Yl]Methoxy}Benzyl)-1,3-Thiazolidine-2,4-Dione significantly reduced lipid peroxidation levels by up to 50% compared to control groups .
Study 2: Anti-inflammatory Properties
In an animal model of induced inflammation, administration of thiazolidinedione derivatives led to a marked decrease in paw edema and inflammatory cytokines. Histological analysis confirmed reduced infiltration of inflammatory cells in treated subjects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
